1-(3-aminoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-6-1-11(2-6)7(13)3-12-5-9-4-10-12/h4-6H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAVZNXRRMETRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-aminoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining an azetidine ring with a triazole moiety. This structural configuration is known to enhance biological activity due to the ability of both rings to engage in various interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds containing triazole rings can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that similar triazole derivatives exhibited significant growth inhibition (up to 97%) in human cancer cell lines from the NCI-60 panel .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 60 | 0.52 |
| Compound B | DU145 (Prostate) | 70 | 0.83 |
| This compound | TBD | TBD | TBD |
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. Inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells. The compound's triazole moiety is thought to mimic amidic bonds, allowing for effective binding to target proteins .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The specific activity against pathogens can vary based on structural modifications.
Table 2: Antimicrobial Activity of Related Triazoles
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD |
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
Case Study 1: Anticancer Activity
In a study involving a series of triazole compounds, researchers found that those with azetidine substitutions exhibited enhanced cytotoxicity against breast and prostate cancer cell lines compared to non-substituted analogs. The study concluded that the azetidine ring contributes positively to the bioactivity through improved cellular uptake and interaction with target enzymes .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. Results indicated that modifications at the azetidine position significantly influenced the antimicrobial spectrum and potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
